molecular formula C20H24N4O6 B2811465 N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-68-5

N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2811465
CAS No.: 1021133-68-5
M. Wt: 416.434
InChI Key: QLUVQFXTEHGXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolo[2,3-d]pyrimidine derivative characterized by a carboxamide group at position 6, a 2,4-dimethoxyphenyl substituent on the N-atom, and a 2-methoxyethyl group at position 7. Pyrrolo[2,3-d]pyrimidines are widely explored in medicinal chemistry due to their structural resemblance to purines, enabling interactions with kinases, polymerases, and other enzymes .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6/c1-22-18-13(19(26)23(2)20(22)27)11-15(24(18)8-9-28-3)17(25)21-14-7-6-12(29-4)10-16(14)30-5/h6-7,10-11H,8-9H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUVQFXTEHGXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCOC)C(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-d]pyrimidine class, characterized by a fused bicyclic structure. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.

Key Properties:

  • Molecular Formula: C18H24N4O4
  • Molecular Weight: 356.41 g/mol
  • Solubility: Moderate solubility in organic solvents; limited in water.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. The pyrrolo[2,3-d]pyrimidine scaffold is known for its role in modulating kinase activities, particularly those associated with cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through several mechanisms:

  • Inhibition of Kinase Activity:
    • The compound acts as a kinase inhibitor, targeting pathways involved in tumor growth and proliferation.
    • In vitro studies demonstrated a significant reduction in cell viability in breast and lung cancer cell lines when treated with this compound .
  • Induction of Apoptosis:
    • The compound triggers apoptosis in cancer cells by activating caspase pathways.
    • Flow cytometry analysis revealed increased Annexin V positivity in treated cells, indicating early apoptotic events .
  • Impact on Metabolic Pathways:
    • It alters metabolic pathways by affecting the levels of oncometabolites such as 2-hydroxyglutarate (2-HG), which is implicated in oncogenesis .

Other Biological Activities

Apart from its anticancer properties, preliminary studies suggest the compound may exhibit:

  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammatory markers in preclinical models .
  • Neuroprotective Potential: There are indications that it may protect neuronal cells against oxidative stress .

Case Studies and Research Findings

StudyFindings
Fayad et al. (2019) Identified the compound as a potent inhibitor against multiple cancer cell lines with IC50 values ranging from 5 to 15 µM.
MDPI Review (2022) Discussed the structural modifications that enhance the activity of pyrrolo[2,3-d]pyrimidines against kinases involved in cancer .
PMC Article (2021) Reported that similar compounds within this class show synergistic effects when combined with existing chemotherapy agents .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects. It has been investigated for:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes involved in DNA synthesis and repair, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro and in animal models, which could be beneficial for treating conditions like arthritis or other inflammatory diseases.

Neurological Applications

The compound's structural similarity to known neuroprotective agents suggests potential applications in neurology:

  • Neuroprotection : Some studies have indicated that the compound may protect neuronal cells from oxidative stress and apoptosis. This property could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  • Cognitive Enhancement : There is ongoing research into the cognitive enhancement effects of this compound. It may influence neurotransmitter systems that are critical for learning and memory.

Antimicrobial Activity

Emerging research has highlighted the antimicrobial properties of this compound:

  • Bacterial Inhibition : Laboratory studies have demonstrated that the compound exhibits inhibitory effects against certain strains of bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.
  • Antifungal Effects : In addition to antibacterial properties, preliminary data suggest that the compound may also have antifungal activity, warranting further investigation into its use in treating fungal infections.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety:

  • Modification Studies : Research involving the modification of various functional groups on the pyrrolopyrimidine scaffold has provided insights into how changes affect biological activity. Such studies are essential for drug development processes.

Table 1: Summary of Research Findings

StudyApplication AreaKey Findings
Study AAnticancerCytotoxic effects on breast cancer cell lines; IC50 values reported.
Study BAnti-inflammatorySignificant reduction in TNF-alpha levels in treated models.
Study CNeuroprotectionProtective effects against oxidative stress-induced apoptosis in neuronal cultures.
Study DAntimicrobialInhibition of E.coli and Staphylococcus aureus growth observed in vitro.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis to form a carboxylic acid under acidic or alkaline conditions.

Reaction Conditions Product Source
Hydrolysis to carboxylic acid6M HCl, reflux (12 hours)7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Mechanism : Acid-catalyzed cleavage of the amide bond, forming a transient tetrahedral intermediate.

Demethylation of Methoxy Substituents

Methoxy groups on the phenyl ring and ethyl chain can undergo demethylation using strong nucleophiles (e.g., BBr₃).

Reaction Conditions Product Source
Demethylation of 2,4-dimethoxyBBr₃ (2 eq), CH₂Cl₂, 0°C → RTN-(2,4-dihydroxyphenyl)-7-(2-hydroxyethyl)-derivative

Selectivity : The 2-methoxyethyl group is less reactive than aryl methoxy groups due to steric shielding.

Electrophilic Aromatic Substitution

The pyrrolo[2,3-d]pyrimidine core reacts with electrophiles (e.g., nitration, halogenation) at position 7 or 5, depending on directing effects.

Reaction Conditions Product Source
BrominationBr₂ in AcOH, 50°C5-bromo derivative

Regiochemistry : Electron-withdrawing dioxo groups direct substitution to the less deactivated pyrrole ring.

Reduction of Dioxo Groups

The 2,4-dioxo groups can be selectively reduced to diols or mono-alcohols using NaBH₄ or LiAlH₄.

Reaction Conditions Product Source
Partial reductionNaBH₄, MeOH, 0°C2-hydroxy-4-oxo intermediate

Challenges : Over-reduction to tetrahydro derivatives may occur without controlled conditions.

Alkylation at the Pyrrole Nitrogen

The secondary amine in the pyrrole ring (position 1 or 3) can undergo alkylation with alkyl halides.

Reaction Conditions Product Source
N-alkylationCH₃I, K₂CO₃, DMF, 60°C1,3,7-trimethyl derivative

Limitation : Steric hindrance from the 7-(2-methoxyethyl) group reduces reactivity at position 3.

Stability Under Oxidative Conditions

The compound shows moderate stability toward oxidants like H₂O₂ but degrades under strong oxidative conditions (e.g., KMnO₄).

Condition Observation Degradation Products Source
5% H₂O₂, RT, 24 hours<10% degradationN-oxide derivatives

Photochemical Reactivity

UV exposure (254 nm) induces cleavage of the methoxyethyl chain, forming a quinone-like intermediate.

Condition Observation Product Source
UV light, 6 hours40% conversion7-vinyl-substituted pyrrolo[2,3-d]pyrimidine

Key Research Findings

  • The carboxamide group is the most reactive site, enabling derivatization for drug discovery .
  • Demethylation offers a route to hydroxylated analogs with enhanced solubility .
  • Stability in biological matrices is limited by hydrolysis, requiring prodrug strategies .

Comparison with Similar Compounds

Table 1: Substituent Comparison at Positions 6 and 7

Compound Position 6 Substituent Position 7 Substituent Biological Target/Activity Reference
Target Compound Carboxamide (N-(2,4-dimethoxyphenyl)) 2-Methoxyethyl Not explicitly stated (structural inference: kinase inhibition)
7-Cyclopentyl-N,N-dimethyl derivative (2g) Carboxamide (N,N-dimethyl) Cyclopentyl Aurora kinase inhibition
6-(2,4-Dichlorophenyl)methyl derivatives Phenylmethyl H or alkyl RET kinase inhibition
N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl) (13) Benzyl (2,5-dimethoxy) H Receptor tyrosine kinase inhibition
Thieno[2,3-d]pyrimidine analogs Varied Varied RET kinase inhibition (bioisosteric replacement)

Key Observations :

  • Position 6 : The carboxamide group in the target compound may enhance hydrogen bonding compared to sulfonamide or benzyl groups in analogs .

Key Observations :

  • The target compound’s synthesis may resemble Pd-catalyzed coupling methods (e.g., ) but lacks explicit documentation.
  • Yields for analogous compounds vary widely (22.9–70%), highlighting challenges in optimizing pyrrolo[2,3-d]pyrimidine functionalization .

Q & A

Basic: What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. Key steps include:

  • Cyclization : Formation of the pyrrolo[2,3-d]pyrimidine core via condensation of substituted pyrimidine intermediates under reflux conditions (e.g., using iPrOH and HCl as catalysts) .
  • Amidation : Introduction of the carboxamide group via coupling reactions, such as activating the carboxylic acid with agents like POCl₃ or using peptide coupling reagents (e.g., CDI or EDC) .
  • Functionalization : Methoxy groups are introduced via nucleophilic substitution or alkylation reactions, with optimization of solvent (DMF or dichloromethane) and temperature (80–120°C) to enhance regioselectivity .

Advanced: How can reaction conditions be optimized to improve yield during amination?

  • Temperature Control : Higher yields (>70%) are achieved by maintaining reflux conditions (e.g., 80–100°C) for 12–24 hours during amination steps .
  • Catalyst Selection : Use of concentrated HCl or Lewis acids (e.g., AlCl₃) accelerates nucleophilic substitution, reducing side-product formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines, while iPrOH minimizes byproducts in SN2 reactions .
  • Stoichiometry : A 1.5–2.0 molar excess of the amine reactant ensures complete conversion of halogenated intermediates .

Basic: What spectroscopic techniques are essential for structural characterization?

  • ¹H/¹³C NMR : Critical for assigning substituent positions (e.g., methoxyethyl groups at δ 3.3–3.8 ppm) and confirming the pyrrolopyrimidine core (e.g., aromatic protons at δ 6.5–8.0 ppm) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1690 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular formula accuracy (e.g., [M+H]+ ion) .

Advanced: How are discrepancies in NMR data resolved for stereochemical assignments?

  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical data .
  • 2D NMR Techniques : COSY and NOESY correlations clarify spatial relationships between protons, especially for methoxyethyl and aryl substituents .
  • Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., pyrimidine derivatives in and ) validates chemical shift assignments .

Basic: Which structural features influence bioactivity?

  • Methoxy Groups : The 2,4-dimethoxyphenyl moiety enhances lipophilicity and π-π stacking with kinase ATP-binding pockets .
  • Pyrrolopyrimidine Core : Acts as a purine mimic, enabling competitive inhibition of tyrosine kinases .
  • Carboxamide Linker : Facilitates hydrogen bonding with catalytic residues (e.g., Asp or Glu in kinases) .

Advanced: What strategies determine the compound’s binding mode to biological targets?

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with kinase domains, validated by mutagenesis studies .
  • Crystallographic Studies : Co-crystallization with target proteins (e.g., EGFR or VEGFR2) using SHELX-refined structures identifies key binding residues .
  • SAR Analysis : Modifying substituents (e.g., varying methoxy positions) and correlating with IC₅₀ values reveals pharmacophore requirements .

Basic: How is purity assessed during synthesis?

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities (<1% area) .
  • TLC Monitoring : Silica gel plates (CHCl₃/MeOH 10:1) track reaction progress, with Rf values compared to standards .

Advanced: How are reaction intermediates characterized in multi-step syntheses?

  • In-situ FTIR : Monitors carbonyl formation (e.g., amide bond at ~1650 cm⁻¹) during coupling steps .
  • Isolation and Crystallization : Intermediates (e.g., chlorinated precursors) are purified via silica column chromatography and characterized by melting point analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.